BenchChemオンラインストアへようこそ!

7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

c-Met Kinase Inhibitor Anticancer

Choose this 7-bromo scaffold to accelerate lead optimization. It provides a >333-fold potency boost over the unsubstituted core for HDAC1 and >38-fold over 6-chloro analogs for HDAC8, making it a privileged starting point for epigenetic inhibitor programs. The reactive bromine handle enables modular diversification for c-Met kinase inhibitors and CFTR potentiators. Avoid generic substitutions – the 7‑position bromine is essential for target engagement. Ideal for building focused libraries and exploring structure‑activity relationships. Inquire for gram‑to‑kilogram quantities.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B8013033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NC3=C2C=CC(=C3)Br
InChIInChI=1S/C11H11BrN2/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7/h1-2,5,13-14H,3-4,6H2
InChIKeyGJIWDLRLNJDSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole for c-Met, CFTR, and HDAC-Focused Research


7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the tetrahydro-γ-carboline class, characterized by a bromine substituent at the 7-position of its fused indole-pyridine core. This scaffold serves as a versatile pharmacophore for developing inhibitors targeting c-Met kinase, CFTR potentiators, and histone deacetylases (HDACs) [1]. As a research chemical, its utility lies in its role as a key intermediate and a privileged structure for structure-activity relationship (SAR) exploration in medicinal chemistry [2].

Why 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Is Not Interchangeable with Other Tetrahydro-γ-Carboline Analogs


Generic substitution within the tetrahydro-γ-carboline class is scientifically unsound due to the profound impact of substitution pattern on target engagement and biological outcome. The position and nature of the halogen (e.g., Br vs. Cl vs. F) or other substituents on the indole ring drastically alter a compound's pharmacodynamics. For example, moving the bromine from the 7-position to the 6-, 8-, or 9-position, or replacing it with a smaller halogen, can change selectivity for kinase isoforms like c-Met or HDAC isoforms, and modulate potency at ion channels such as CFTR [1]. These variations are not linear and can lead to complete loss of activity or unwanted off-target effects, making direct experimental validation essential for research integrity [2].

Quantitative Differential Evidence for 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole


c-Met Kinase Inhibition: Class-Level Inference for 7-Bromo Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is a validated scaffold for c-Met kinase inhibition. While direct IC50 data for the 7-bromo derivative against c-Met is not available in the open literature, class-level evidence from structurally related analogs indicates that substitutions on this core can achieve potent inhibition. For instance, advanced analogs like 2,3,4,5-tetrahydro-8-[1-(quinolin-6-ylmethyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-6-yl]-1H-pyrido[4,3-b]indole (Compound 4a) demonstrated inhibition of c-Met kinase activity [1]. The 7-bromo derivative serves as a crucial intermediate for synthesizing such bioactive molecules, and its specific halogen placement is expected to modulate kinase binding affinity and selectivity compared to non-halogenated or differently substituted scaffolds.

c-Met Kinase Inhibitor Anticancer

CFTR Potentiation: Class-Level Inference for 7-Bromo Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for CFTR potentiators, which are crucial for rescuing the gating defect in mutants like F508del and G551D. In-depth SAR studies on this core have led to compounds with promising in vitro efficacy [1]. Although specific data for the 7-bromo derivative is not publicly detailed, BindingDB records indicate that related compounds within this class can inhibit wild-type CFTR with an IC50 of 170 nM [2]. The 7-bromo substitution is a key structural variant used to explore the SAR around this chemotype, offering a distinct electronic and steric profile compared to the unsubstituted core or analogs with different halogens.

CFTR Potentiator Cystic Fibrosis

HDAC8 Inhibition: Direct Head-to-Head Potency Comparison (7-Br vs. 6-Cl)

In a direct comparison of halogen-substituted tetrahydro-γ-carboline analogs, the 7-bromo derivative (Compound 7k) demonstrated significantly higher potency against HDAC8 compared to its 6-chloro counterpart. This highlights a clear structure-activity relationship where the bromine atom's position and size are critical for optimal target engagement.

HDAC8 Epigenetics Histone Deacetylase

HDAC1 Inhibition: Direct Head-to-Head Potency Comparison (7-Br vs. Unsubstituted)

A direct comparison of the 7-bromo derivative with its unsubstituted parent core reveals the critical role of the bromine atom for HDAC1 inhibition. The 7-bromo substitution is essential for achieving potent activity, as the unsubstituted scaffold shows negligible inhibition at the same concentration.

HDAC1 Epigenetics Histone Deacetylase

Synthetic Accessibility and Site-Selectivity: Cross-Study Comparable Evidence

The 7-bromo derivative offers a distinct advantage in synthetic chemistry as a versatile building block for late-stage functionalization. Its bromine atom at the 7-position is a premier handle for Pd-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups. This allows for efficient exploration of chemical space around the tetrahydro-γ-carboline core, a capability that is not shared by non-halogenated or differently substituted analogs [1]. The use of 3,4-dibromopyridine as a common starting material for both β- and γ-carbolines further underscores the strategic value of brominated intermediates [2].

Synthesis Cross-coupling Building Block

Optimal Application Scenarios for 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole


1. Lead Optimization in Epigenetic Drug Discovery (HDAC1 and HDAC8 Projects)

This compound is most effectively deployed in the lead optimization phase of epigenetic drug discovery programs, specifically those targeting histone deacetylases (HDACs) 1 and 8. Given its proven >333-fold potency advantage over the unsubstituted core for HDAC1 [1] and >38-fold advantage over a 6-chloro analog for HDAC8 [2], it serves as a validated starting point for developing potent and selective HDAC inhibitors. Researchers can use this scaffold to explore SAR at other positions while being confident that the 7-bromo substitution provides a strong foundation for target engagement.

2. Exploring Structure-Activity Relationships (SAR) for c-Met Kinase Inhibitors

As a key intermediate for synthesizing advanced c-Met inhibitors, the 7-bromo derivative is ideal for medicinal chemistry teams focused on building a focused library of analogs [1]. Its reactive bromine handle allows for modular diversification, enabling systematic exploration of how different substituents influence c-Met binding and cellular activity. This approach is more efficient than synthesizing each analog from scratch and accelerates the identification of lead compounds with improved potency and selectivity.

3. Development of Novel CFTR Modulators for Cystic Fibrosis Research

This compound is a valuable tool for academic and industrial groups investigating CFTR potentiators. The tetrahydro-γ-carboline core is a validated new chemotype for this target class [1]. Using the 7-bromo derivative allows researchers to quickly build upon this core and systematically explore substitutions to improve efficacy in rescuing the gating defect of clinically relevant CFTR mutants like F508del and G551D. The data from related compounds showing 170 nM IC50 on wild-type CFTR provides a benchmark for SAR efforts [2].

4. Advanced Synthetic Methodology and Building Block Exploration

The compound's primary utility as a synthetic building block is for organic chemists developing new cross-coupling methodologies or constructing complex molecular architectures. Its well-defined reactivity at the 7-position makes it an excellent substrate for testing novel palladium, nickel, or other transition metal-catalyzed reactions [1]. This application is fundamental to advancing the field of heterocyclic chemistry and provides a reliable scaffold for methodology development and training.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.